ε-鹅膏蕈毒素

描述

Epsilon-Amanitin (ε-Amanitin) is a cyclic peptide and an amatoxin . Amatoxins are found in several members of the mushroom genus Amanita . The oral LD50 of ε-amanitin is approximately 0.1 mg/kg .

Synthesis Analysis

The synthesis of amanitin analogs has been reported in the literature . A novel, rationally-designed bioactive analog and constitutional isomer of α-amanitin, 5′-hydroxy-6′-deoxy-amanitin, has been synthesized . This synthesis met the challenge of diastereoselective sulfoxidation by presenting two high-yielding and diastereoselective sulfoxidation approaches .

Molecular Structure Analysis

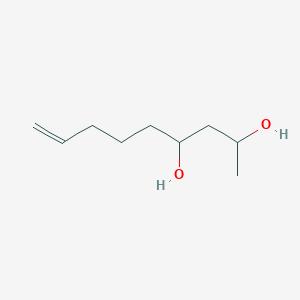

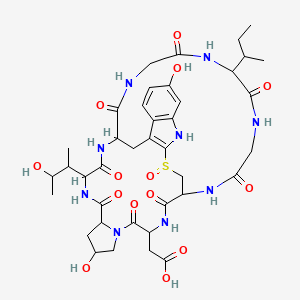

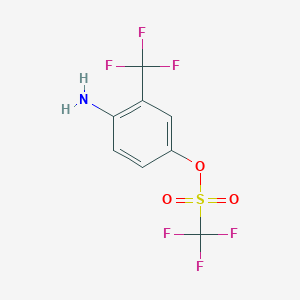

Epsilon-Amanitin has a molecular formula of C39H53N9O14S . Its average mass is 903.955 Da and its monoisotopic mass is 903.343262 Da .

Chemical Reactions Analysis

Amatoxins, including ε-amanitin, are potent and selective inhibitors of RNA polymerase II . They have been used to probe RNA pol II-catalysed transcription in eukaryotes .

Physical and Chemical Properties Analysis

Epsilon-Amanitin appears as a colorless, crystalline solid . It is soluble in water, ethanol, and methanol .

科学研究应用

RNA聚合酶II抑制

光激活细胞死亡:ε-鹅膏蕈毒素以一种新型形式“Ama-Flash”合成,这是一种光笼罩鹅膏蕈毒素类似物。这种形式无毒,可以预先加载到细胞中。在光激活后,它会抑制RNA聚合酶II,导致细胞死亡。这在靶向治疗和研究工具中有应用(Matinkhoo等人,2021)。

核RNA聚合酶II的特异性抑制:ε-鹅膏蕈毒素有效抑制各种物种中的RNA聚合酶II,包括海胆、大鼠肝脏和小牛胸腺。这种抑制是由于与聚合酶或DNA和聚合酶II复合物的特异性相互作用,使其成为分子生物学中一种有用的工具(Lindell等人,1970)。

病毒研究

- 鹅膏蕈毒素在病毒研究中:ε-鹅膏蕈毒素已被用于确定转录病毒基因组的RNA聚合酶的遗传来源。它有助于理解病毒诱导的宿主RNA合成关闭,尤其是在疱疹病毒和乳头瘤病毒转录的研究中(Campadelli-Fiume,2005)。

癌症研究

- RNA聚合酶II降解:在小鼠成纤维细胞中,暴露于α-鹅膏蕈毒素会触发RNA聚合酶II最大亚基RPB1的降解。这一发现可能对理解癌细胞中不可逆转录抑制有影响(Nguyen等人,1996)。

抗体偶联药物

- 肿瘤选择性凋亡:α-鹅膏蕈毒素已被用于创建高效的抗体-鹅膏蕈毒素偶联物,用于肿瘤选择性凋亡。这种方法靶向癌细胞中的RNA聚合酶II,同时最大程度地降低肝毒性,为癌症治疗提供了新的方向(Anderl等人,2011)。

作用机制

Target of Action

Epsilon-Amanitin (ε-Amanitin) is a cyclic peptide and a member of the amatoxin group, which are found in several members of the mushroom genus Amanita . The primary target of ε-Amanitin is RNA polymerase II . This enzyme plays a crucial role in the synthesis of messenger RNA (mRNA), a key molecule involved in the process of transcription, where genetic information from DNA is used to create mRNA for protein synthesis .

Mode of Action

Upon ingestion, ε-Amanitin binds to the RNA polymerase II enzyme, which completely prevents mRNA synthesis . This interaction interferes with the translocation of RNA and DNA needed to empty the site for the next round of RNA synthesis . By inhibiting RNA polymerase II, ε-Amanitin effectively halts the process of transcription, disrupting protein synthesis and leading to cell death .

Biochemical Pathways

The inhibition of RNA polymerase II by ε-Amanitin affects the fundamental process of transcription, which is part of the central dogma of molecular biology involving the conversion of DNA to RNA . This disruption affects various biochemical pathways that rely on the production of proteins for their function. For instance, it has been found that STT3B, an enzyme that adds sugar molecules to proteins, plays a part in α-amanitin toxicity .

Pharmacokinetics

It is known that ε-amanitin is soluble in water and ethanol, which may influence its absorption and distribution in the body . More research is needed to fully understand the ADME properties of ε-Amanitin and their impact on its bioavailability.

Result of Action

The binding of ε-Amanitin to RNA polymerase II prevents mRNA synthesis, leading to the cytolysis of hepatocytes (liver cells) and kidney cells . This results in severe liver and kidney injury, which can be fatal . The high lethality of ε-Amanitin is due to its potent inhibition of RNA polymerase II, causing cell death and organ failure .

安全和危害

未来方向

Amatoxins, including ε-amanitin, have been studied for their potential use in targeted cancer therapy . They have been shown to kill cancer cells that are resistant to other treatments, including dormant tumor cells . The development of antibody-drug conjugates using amanitins as payloads is a promising area of research .

生化分析

Biochemical Properties

Epsilon-Amanitin plays a significant role in biochemical reactions. It is an inhibitor of RNA polymerase II . Upon ingestion, it binds to the RNA polymerase II enzyme, which completely prevents mRNA synthesis .

Cellular Effects

Epsilon-Amanitin has profound effects on various types of cells and cellular processes. It effectively causes cytolysis of hepatocytes (liver cells) and kidney cells . It has been shown that epsilon-Amanitin-based drugs can kill cancer cells that are resistant to other treatments .

Molecular Mechanism

The molecular mechanism of epsilon-Amanitin involves its binding to the RNA polymerase II enzyme, which completely prevents mRNA synthesis . This inhibition of RNA polymerase II is a well-acknowledged mechanism of epsilon-Amanitin toxicity .

Temporal Effects in Laboratory Settings

It is known that epsilon-Amanitin has extreme stability against heat, the acidic pH of the medium, and resistance to human and animal digestive enzymes .

Dosage Effects in Animal Models

The effects of epsilon-Amanitin vary with different dosages in animal models. For instance, the mouse liver TNF-mRNA increased, and hepatocyte apoptosis occurred after a high dose of epsilon-Amanitin was given in an animal model .

Metabolic Pathways

Epsilon-Amanitin is involved in metabolic pathways that inhibit the activity of RNA polymerase II in the nucleus

Transport and Distribution

Epsilon-Amanitin acts in vivo through the enterohepatic circulation and transport system . It is absorbed almost without hindrance and quickly transported to our vital organs .

Subcellular Localization

It is known that epsilon-Amanitin primarily inhibits RNA polymerase II, which is located in the nucleus of the cell .

属性

IUPAC Name |

2-[34-butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H53N9O14S/c1-5-16(2)31-36(59)41-12-28(52)42-26-15-63(62)38-22(21-7-6-19(50)8-23(21)45-38)10-24(33(56)40-13-29(53)46-31)43-37(60)32(17(3)18(4)49)47-35(58)27-9-20(51)14-48(27)39(61)25(11-30(54)55)44-34(26)57/h6-8,16-18,20,24-27,31-32,45,49-51H,5,9-15H2,1-4H3,(H,40,56)(H,41,59)(H,42,52)(H,43,60)(H,44,57)(H,46,53)(H,47,58)(H,54,55) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFILNAORONITPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H53N9O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028142 | |

| Record name | Epsilon-Amanitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

904.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21705-02-2 | |

| Record name | epsilon-Amanitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021705022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsilon-Amanitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Iodo-5-[(trifluoromethyl)thio]-1,3-benzoxazole](/img/structure/B3031181.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3031184.png)